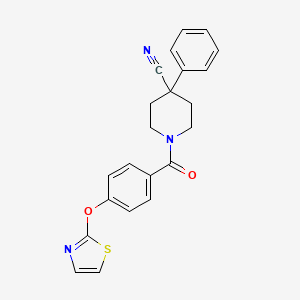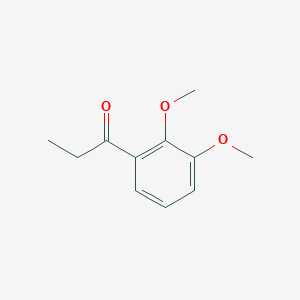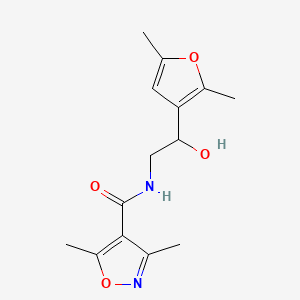
N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3,5-dimethylisoxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that likely contains an isoxazole ring (a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom) and a furan ring (a five-membered ring with four carbon atoms and one oxygen atom). Both of these structures are common in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. It could potentially undergo reactions at the isoxazole ring, the furan ring, or at any functional groups present in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined using various analytical techniques .Aplicaciones Científicas De Investigación
Antiviral Activity
- Synthesis and Antiviral Properties : A study described the synthesis of related compounds and their antiviral properties against viruses like herpes and parainfluenza. Compounds showing significant antiviral activity were also active inhibitors of guanine nucleotide biosynthesis (Srivastava et al., 1977).
Anticancer Potential
- Functionalized Amino Acid Derivatives for Cancer Treatment : Research on the synthesis of functionalized amino acid derivatives, including compounds structurally similar to the one , showed promising cytotoxicity in ovarian and oral cancers, suggesting potential in anticancer drug design (Kumar et al., 2009).
Antidepressant-like Activity
- Novel Antidepressants : A study on 3-ethoxyquinoxalin-2-carboxamides, structurally related to the queried compound, revealed antidepressant-like activity, highlighting the potential for developing new antidepressants (Mahesh et al., 2011).
Pharmacokinetics and Drug Metabolism
- Pharmacokinetics of DTIC : The pharmacokinetics of a related compound, DTIC, an antitumor agent, was studied in different species, including humans. This study provided insights into the metabolism and efficacy of such compounds (Vincent et al., 1984).
Anti-Inflammatory and Analgesic Agents
- Synthesis of Novel Anti-Inflammatory and Analgesic Agents : Research on benzodifuranyl derivatives, structurally related to the queried compound, indicated potential as COX-2 inhibitors, and showed analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Antiviral Nucleosides
- Synthesis of Antiviral Nucleosides : Another study explored the synthesis of 1,2,3-triazole carboxamide nucleosides with significant antiviral activity against viruses like herpes and measles (Revankar et al., 1981).
Brain Imaging Applications
- PET Imaging of Fatty Acid Amide Hydrolase : A novel PET radiotracer, structurally similar to the queried compound, was developed for imaging fatty acid amide hydrolase in rat brains. This could have applications in brain imaging and the study of neurological disorders (Shimoda et al., 2015).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-7-5-11(9(3)19-7)12(17)6-15-14(18)13-8(2)16-20-10(13)4/h5,12,17H,6H2,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHXRPUGBUJSGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNC(=O)C2=C(ON=C2C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
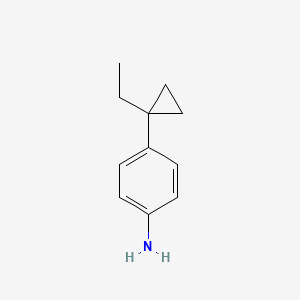
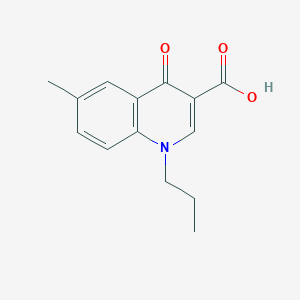
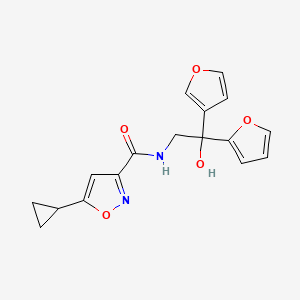

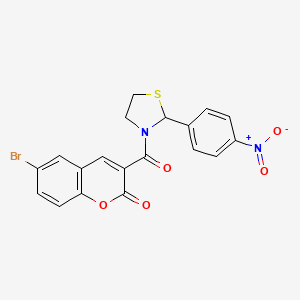
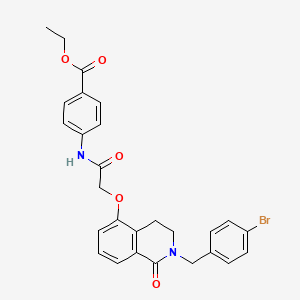

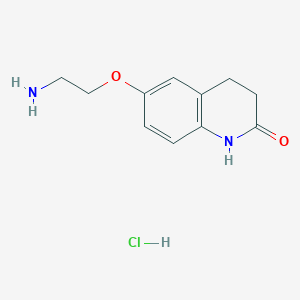
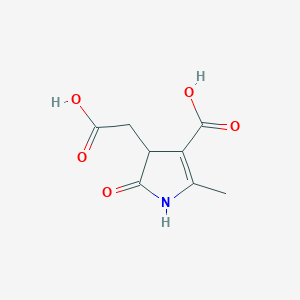
![2-methyl-7-phenyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2990553.png)
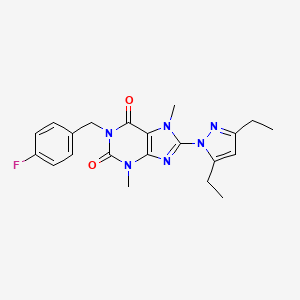
![2-(3-(3-chlorophenyl)propanoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2990557.png)
